Cas no 2694735-07-2 ({1-oxaspiro3.3heptan-6-yl}methanol, Mixture of diastereomers)

{1-Oxaspiro[3.3]heptan-6-yl}methanol is a versatile spirocyclic alcohol featuring a unique oxaspiro framework, which confers structural rigidity and stereochemical diversity. The mixture of diastereomers enhances its utility in synthetic applications, offering multiple pathways for chiral derivatization and scaffold modification. This compound is particularly valuable in medicinal chemistry and materials science due to its strained ring system, which can influence reactivity and binding interactions. The presence of the hydroxymethyl group allows for further functionalization, enabling its use as a building block in complex molecule synthesis. Its stability and well-defined stereochemistry make it suitable for exploratory research and process development.
{1-oxaspiro3.3heptan-6-yl}methanol, Mixture of diastereomers structure
2694735-07-2 structure
Product Name:{1-oxaspiro3.3heptan-6-yl}methanol, Mixture of diastereomers
CAS No:2694735-07-2
MF:C7H12O2
MW:128.168982505798
MDL:MFCD34474810
CID:5653876
PubChem ID:155896302
Update Time:2025-06-08

{1-oxaspiro3.3heptan-6-yl}methanol, Mixture of diastereomers Chemical and Physical Properties

Names and Identifiers

    • 1-Oxaspiro[3.3]heptane-6-methanol
    • {1-oxaspiro3.3heptan-6-yl}methanol, Mixture of diastereomers
    • MDL: MFCD34474810
    • Inchi: 1S/C7H12O2/c8-5-6-3-7(4-6)1-2-9-7/h6,8H,1-5H2
    • InChI Key: ZQKNWVILSFZKLG-UHFFFAOYSA-N
    • SMILES: O1C2(CC(CO)C2)CC1

Experimental Properties

  • Density: 1.14±0.1 g/cm3(Predicted)
  • Boiling Point: 242.1±8.0 °C(Predicted)
  • pka: 14.85±0.10(Predicted)

{1-oxaspiro3.3heptan-6-yl}methanol, Mixture of diastereomers Pricemore >>

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Additional information on {1-oxaspiro3.3heptan-6-yl}methanol, Mixture of diastereomers

Professional Introduction to {1-oxaspiro3.3heptan-6-yl}methanol, Mixture of diastereomers (CAS No: 2694735-07-2)

{1-oxaspiro3.3heptan-6-yl}methanol, Mixture of diastereomers}, identified by the Chemical Abstracts Service Number (CAS No: 2694735-07-2}, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This mixture comprises diastereomers, which are stereoisomers that are not mirror images of each other, and such stereochemical diversity often plays a crucial role in determining the biological activity and pharmacological properties of a molecule.

The spirocyclic structure of this compound, featuring a spiro connection between an oxygen atom and a heptane ring, introduces unique conformational constraints and reactivity patterns. The presence of the hydroxymethyl group at the 6-position further enhances its potential as a building block in the synthesis of more complex molecules. In recent years, there has been growing interest in spirocyclic compounds due to their inherent rigidity, which can facilitate the design of molecules with specific binding affinities and selectivity profiles.

Recent advancements in computational chemistry have enabled researchers to predict and analyze the behavior of such complex molecules with greater precision. The use of molecular modeling techniques has been instrumental in understanding the conformational preferences and electronic properties of {1-oxaspiro3.3heptan-6-yl}methanol, Mixture of diastereomers}. These studies have revealed that the stereochemistry of the diastereomeric mixture significantly influences its interaction with biological targets, making it a valuable candidate for drug discovery efforts.

In the realm of medicinal chemistry, the development of novel scaffolds is essential for overcoming resistance mechanisms and improving therapeutic outcomes. The spirocyclic framework of {1-oxaspiro3.3heptan-6-yl}methanol offers a promising starting point for designing molecules with enhanced efficacy and reduced side effects. For instance, derivatives of this compound have shown potential in inhibiting key enzymes involved in inflammatory pathways, making them attractive candidates for treating chronic inflammatory diseases.

The synthesis of this compound involves multi-step organic transformations, including functional group interconversions and stereocontrol strategies. The preparation of the spirocyclic core requires careful consideration of reaction conditions to ensure high yields and purity. Recent reports have highlighted novel synthetic methodologies that improve the efficiency and scalability of producing such complex molecules. These advancements are particularly relevant in industrial settings where cost-effective and sustainable synthetic routes are prioritized.

The pharmacological evaluation of {1-oxaspiro3.3heptan-6-yl}methanol, Mixture of diastereomers} has revealed intriguing biological activities that warrant further investigation. In preclinical studies, this compound has demonstrated modest affinity for certain receptor targets, suggesting its potential as an intermediate in the development of new therapeutics. Additionally, its structural features make it amenable to modifications that could enhance its pharmacokinetic properties, such as solubility and metabolic stability.

The role of stereochemistry in determining biological activity cannot be overstated. The diastereomeric mixture presents a unique opportunity to explore how subtle differences in spatial arrangement can impact molecular recognition processes. By systematically studying each diastereomer, researchers can gain insights into structure-activity relationships (SAR) that are critical for optimizing drug candidates.

Future directions in the study of {1-oxaspiro3.3heptan-6-yl}methanol may include exploring its applications in combinatorial chemistry and library synthesis. The ability to generate diverse analogs based on this scaffold could accelerate the discovery process by providing access to a wide range of structurally varied compounds for high-throughput screening.

The integration of synthetic chemistry with biotechnology has opened new avenues for developing innovative therapeutics. Techniques such as biosynthetic engineering and directed evolution can be leveraged to produce modified versions of this compound with enhanced properties. Such interdisciplinary approaches hold promise for addressing unmet medical needs in areas like oncology and neurology.

In conclusion, {1-oxaspiro3.3heptan-6-yl}methanol, Mixture of diastereomers} represents a fascinating subject of study with significant implications for pharmaceutical research. Its unique structural features, combined with recent advances in synthetic and computational methods, position it as a valuable asset in the quest for novel therapeutic agents. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly play a pivotal role in shaping the future of drug discovery.

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